

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Phenyloxazole

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Compound of Interest

Compound Name: 5-Phenyloxazole

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This guide provides a comprehensive technical overview of the core spectroscopic techniques used to characterize **5-phenyloxazole**, a significant heterocyclic motif in medicinal chemistry and materials science.^{[1][2]} Intended for researchers, scientists, and drug development professionals, this document outlines the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), in the structural elucidation and analysis of this compound.

Introduction: The Significance of 5-Phenyloxazole

The oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom.^[2] When substituted with a phenyl group at the 5-position, the resulting **5-phenyloxazole** (C₉H₇NO) serves as a crucial building block in the synthesis of various biologically active molecules and functional materials.^{[1][3]} Its derivatives have shown a wide array of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.^[1] Accurate and unambiguous structural characterization is paramount in the development of novel compounds based on this scaffold. Spectroscopic methods provide the necessary tools for this critical task.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.^[2] It provides detailed information about the chemical

environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (^1H NMR) provides information about the number of different types of protons and their neighboring protons. For **5-phenyloxazole**, the ^1H NMR spectrum reveals distinct signals for the protons on the oxazole ring and the phenyl ring.

- **Oxazole Ring Protons:** The protons at the C2 and C4 positions of the oxazole ring typically appear as singlets in the downfield region of the spectrum due to the electron-withdrawing nature of the heteroatoms.
- **Phenyl Ring Protons:** The protons of the phenyl group will exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm), with the exact chemical shifts and coupling patterns depending on the substitution pattern of the phenyl ring.^[4]

Carbon-13 NMR (^{13}C NMR) provides information about the different carbon environments in the molecule. In the proton-decoupled ^{13}C NMR spectrum of **5-phenyloxazole**, distinct signals are observed for each carbon atom.

- **Oxazole Ring Carbons:** The carbons of the oxazole ring (C2, C4, and C5) will have characteristic chemical shifts.
- **Phenyl Ring Carbons:** The carbons of the phenyl ring will appear in the aromatic region (typically δ 120-140 ppm).^[4] The carbon attached to the oxazole ring (ipso-carbon) will have a distinct chemical shift compared to the other phenyl carbons.

Table 1: Typical NMR Data for **5-Phenyloxazole** Derivatives

Nucleus	Chemical Shift Range (ppm)	Multiplicity	Assignment
^1H	7.0 - 8.5	m	Aromatic-H
^1H	~7.9	s	Oxazole C2-H
^1H	~7.2	s	Oxazole C4-H
^{13}C	150 - 165	Oxazole C2	
^{13}C	120 - 140	Aromatic-C	
^{13}C	~150	Oxazole C5	
^{13}C	~125	Oxazole C4	

Note: The exact chemical shifts can vary depending on the solvent and any additional substituents on the molecule.[\[4\]](#)[\[5\]](#)

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

- Accurately weigh 5-10 mg of the **5-phenyloxazole** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.[\[2\]](#)
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[\[5\]](#)[\[6\]](#)

Instrumental Parameters:

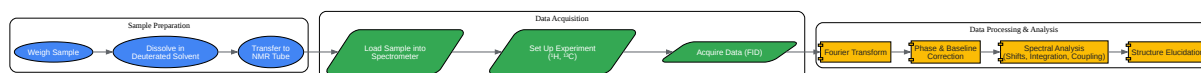
- Spectrometer: A 400 MHz or higher field strength spectrometer is recommended for better signal dispersion.[\[6\]](#)
- ^1H NMR:
 - Pulse Angle: 30-45°

- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16
- ^{13}C NMR:
 - Technique: Proton-decoupled
 - Pulse Angle: 30-45°
 - Relaxation Delay: 2-10 seconds
 - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase and baseline corrections to obtain a clean spectrum.
- Reference the spectrum to the internal standard (TMS at 0 ppm).

Diagram 1: NMR Analysis Workflow



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Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.^[6]

The IR spectrum of **5-phenyloxazole** will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

- **C=N and C=C Stretching:** The stretching vibrations of the C=N and C=C bonds within the oxazole and phenyl rings are typically observed in the 1500-1650 cm^{-1} region.
- **C-O-C Stretching:** The asymmetric and symmetric stretching of the C-O-C ether linkage in the oxazole ring usually appears in the 1000-1300 cm^{-1} range.
- **Aromatic C-H Stretching:** The stretching vibrations of the C-H bonds on the phenyl ring are typically found just above 3000 cm^{-1} .
- **Aromatic C-H Bending:** The out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the 690-900 cm^{-1} region, which can be indicative of the substitution pattern on the phenyl ring.

Table 2: Characteristic IR Absorption Frequencies for **5-Phenyloxazole**

Wavenumber (cm^{-1})	Bond Vibration	Functional Group
3100 - 3000	C-H stretch	Aromatic
1650 - 1500	C=N and C=C stretch	Oxazole and Phenyl rings
1300 - 1000	C-O-C stretch	Oxazole ring
900 - 690	C-H bend (out-of-plane)	Aromatic

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

Sample Preparation:

- Solid Samples: Can be analyzed as a KBr pellet or as a mull (e.g., Nujol).
- Liquid Samples: Can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
[6]

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the prepared sample in the spectrometer's sample holder.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[7] Molecules containing conjugated systems, such as **5-phenyloxazole**, exhibit characteristic absorption bands in the UV-Vis region. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[7]

For **5-phenyloxazole**, the UV-Vis spectrum is expected to show strong absorptions due to π - π^* transitions within the conjugated system formed by the phenyl and oxazole rings.[8] The position of the maximum absorption (λ_{max}) is sensitive to the extent of conjugation and the presence of substituents.

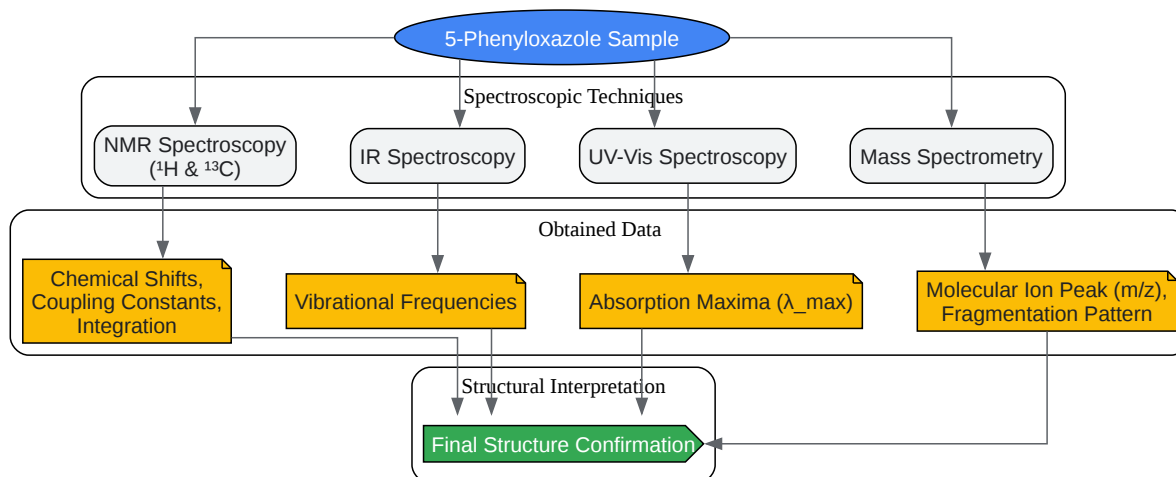
Sample Preparation:

- Prepare a dilute solution of the **5-phenyloxazole** sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to give an absorbance reading between 0.2 and 1.0.
- Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Data Acquisition:

- Record a baseline spectrum with the solvent-filled cuvette.
- Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.

Diagram 2: Spectroscopic Analysis Workflow



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Caption: Interrelation of spectroscopic techniques.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[6][9] It also provides information about the structure

of the molecule through the analysis of its fragmentation pattern.

For **5-phenyloxazole**, the mass spectrum will show a molecular ion peak ($[M]^+$) corresponding to its molecular weight (145.16 g/mol).^{[3][9]} The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for oxazoles can involve the cleavage of the heterocyclic ring.^[10]

Table 3: Expected Mass Spectrometry Data for **5-Phenyloxazole**

m/z	Assignment
145	$[M]^+$ (Molecular Ion)
117	$[M - CO]^+$
105	$[C_6H_5CO]^+$ (Benzoyl cation)
90	$[M - HCN - CO]^+$
77	$[C_6H_5]^+$ (Phenyl cation)

Note: The relative abundances of the fragment ions will depend on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).^[6]

Sample Introduction:

- Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The sample is vaporized and separated on a GC column before entering the mass spectrometer.
- Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ionization source.

Ionization:

- Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation.

- Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule $[M+H]^+$ with minimal fragmentation.

Mass Analysis:

- A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic analysis of **5-phenyloxazole** requires a combination of techniques. NMR spectroscopy provides the fundamental framework of the molecular structure, while IR spectroscopy confirms the presence of key functional groups. UV-Vis spectroscopy offers insights into the electronic properties of the conjugated system, and mass spectrometry confirms the molecular weight and provides additional structural information through fragmentation analysis. By integrating the data from these complementary methods, researchers can achieve an unambiguous and confident characterization of **5-phenyloxazole** and its derivatives, which is essential for advancing their applications in drug discovery and materials science.

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